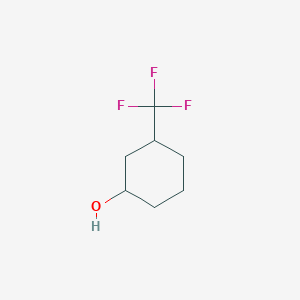

3-(Trifluoromethyl)cyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZGFRDYYXKLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380533 | |

| Record name | 3-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-63-7 | |

| Record name | 3-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cyclohexanol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, imparts unique physicochemical properties to the cyclohexanol scaffold. These properties, including increased lipophilicity, metabolic stability, and binding affinity, make it a valuable building block in the design and synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and its emerging role in targeted protein degradation.

Chemical and Physical Properties

This compound is a chiral compound that exists as a mixture of cis and trans diastereomers. It is typically supplied as a colorless to yellow liquid or a low-melting solid at room temperature[1].

General Properties

| Property | Value | Reference(s) |

| CAS Number | 454-63-7 | [2] |

| Molecular Formula | C₇H₁₁F₃O | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Colorless to yellow liquid or low-melting solid | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 182-183 °C | [1] |

| Density | 1.261 g/mL | [1] |

| Melting Point | Not explicitly reported, described as a low-melting solid. | [1] |

| Solubility | Data not available. Expected to be soluble in common organic solvents. |

Synthesis and Purification

The most common synthetic route to this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Synthesis via Reduction of 3-(Trifluoromethyl)cyclohexanone

This protocol is based on general procedures for the sodium borohydride reduction of cyclohexanones[3][4].

Materials:

-

3-(Trifluoromethyl)cyclohexanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

3 M Hydrochloric acid (HCl) (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Slowly add 3 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

For solid samples, recrystallization can be employed for purification. The choice of solvent is critical and should be determined experimentally[5][6][7][8][9]. A single solvent or a binary solvent system can be used.

Procedure:

-

Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Spectroscopic Properties

¹H NMR Spectroscopy

-

-CH(OH)-: A multiplet in the range of 3.5-4.0 ppm. The chemical shift and multiplicity will depend on the cis/trans stereochemistry and the coupling with neighboring protons.

-

Cyclohexyl Protons: A complex series of multiplets in the range of 1.0-2.5 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

-

-C(OH)-: A signal in the range of 65-75 ppm.

-

-CF₃: A quartet in the range of 120-130 ppm due to coupling with the three fluorine atoms.

-

Cyclohexyl Carbons: Signals in the aliphatic region (20-45 ppm).

¹⁹F NMR Spectroscopy

-

A singlet or a multiplet (if coupled to nearby protons) for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a saturated ring system.

Role in Drug Development: Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block"[2]. This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific target proteins[12][13][14].

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two[15][16][17]. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the synthesis of a PROTAC using a building block like this compound.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its trifluoromethyl group confers desirable properties for the design of bioactive molecules, particularly in the rapidly evolving field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties, synthetic methodologies, and biological applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further investigation into the specific biological targets and the stereoselective synthesis of its isomers will undoubtedly expand its utility in creating next-generation therapeutics.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. cis-3-methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. lifechemicals.com [lifechemicals.com]

- 13. criver.com [criver.com]

- 14. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol (CAS 454-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)cyclohexanol, with CAS number 454-63-7, is a fluorinated cyclic alcohol that holds significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl (CF3) group imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and its relevance in drug discovery.

Chemical and Physical Properties

This compound is a solid compound that exists as a mixture of cis and trans isomers.[1] The trifluoromethyl group significantly influences its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 454-63-7 | [1] |

| Molecular Formula | C₇H₁₁F₃O | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 160.4 °C at 760 mmHg | N/A |

| Density | 1.231 g/cm³ | N/A |

| SMILES | FC(F)(F)C1CC(CCC1)O | [1] |

| InChI | 1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | [1] |

| InChI Key | WGZGFRDYYXKLRB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. This transformation can be effectively achieved using standard hydride reducing agents.

Experimental Protocol: Reduction of 3-(Trifluoromethyl)cyclohexanone

This protocol describes a general procedure for the reduction of a cyclohexanone derivative to the corresponding cyclohexanol using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[2]

Materials:

-

3-(Trifluoromethyl)cyclohexanone

-

Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)

-

Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (THF) (for LiAlH₄)

-

Water

-

Hydrochloric acid (dilute)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure using Sodium Borohydride (NaBH₄):

-

Dissolve 3-(trifluoromethyl)cyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with continuous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Procedure using Lithium Aluminium Hydride (LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve 3-(trifluoromethyl)cyclohexanone in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Note: LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with water and protic solvents.[2] All manipulations involving LiAlH₄ must be carried out under strictly anhydrous conditions. The workup procedure for LiAlH₄ reactions should be performed with extreme caution.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactions of this compound

The hydroxyl group of this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. Key reactions include oxidation, etherification, and esterification.

Oxidation to 3-(Trifluoromethyl)cyclohexanone

The secondary alcohol functionality can be oxidized back to the corresponding ketone using various oxidizing agents. A common and mild method involves the use of sodium hypochlorite (bleach) in the presence of acetic acid.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from the oxidation of cyclohexanol to cyclohexanone.

Materials:

-

This compound

-

Glacial acetic acid

-

Sodium hypochlorite solution (commercial bleach)

-

Sodium bisulfite (NaHSO₃)

-

Sodium chloride (NaCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in glacial acetic acid.

-

Cool the mixture in an ice-water bath.

-

Slowly add sodium hypochlorite solution dropwise, maintaining the reaction temperature between 20-30 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Check for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).

-

Quench the excess oxidant by adding sodium bisulfite until the solution becomes colorless and the starch-iodide test is negative.

-

Transfer the mixture to a separatory funnel and add water and sodium chloride to facilitate layer separation.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 3-(trifluoromethyl)cyclohexanone.

Diagram: Key Reactions of this compound

Caption: Key chemical transformations of this compound.

Etherification and Esterification

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

-

Ether Synthesis: Williamson ether synthesis, by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed to form 3-(trifluoromethyl)cyclohexyl ethers.

-

Ester Synthesis: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification) will yield the corresponding 3-(trifluoromethyl)cyclohexyl esters.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3] The CF₃ group can:

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the drug's half-life.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improve Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions.

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, this structural motif is of significant interest as a building block for the synthesis of new chemical entities. Patent literature suggests the use of trifluoromethyl-substituted cyclohexyl rings in the design of compounds targeting a range of therapeutic areas.[4][5][6][7][8]

Diagram: Rationale for Use in Drug Discovery

Caption: The role of the this compound scaffold in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound itself or its direct modulation of specific signaling pathways. The biological effects of molecules incorporating this moiety would be highly dependent on the overall structure of the final compound and its intended biological target. However, the known impact of trifluoromethyl groups on the bioactivity of parent compounds suggests that derivatives of this compound could be potent and selective modulators of various biological processes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. Its synthesis from the corresponding ketone is straightforward, and its hydroxyl group allows for a range of chemical modifications. While specific biological activities and applications in marketed drugs are not yet widely reported, the advantageous properties conferred by the trifluoromethyl group make this compound and its derivatives highly attractive for the development of new therapeutic agents and functional materials. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this versatile molecule.

References

- 1. This compound, mixture of cis/trans isomers AldrichCPR 454-63-7 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester - Google Patents [patents.google.com]

- 5. EP0142322A2 - Cyclohexane derivatives - Google Patents [patents.google.com]

- 6. US20150018577A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester - Google Patents [patents.google.com]

- 7. WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester - Google Patents [patents.google.com]

- 8. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide details two principal pathways: the diastereoselective reduction of 3-(trifluoromethyl)cyclohexanone and the catalytic hydrogenation of 3-(trifluoromethyl)phenol. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this important compound.

Core Synthetic Pathways

The synthesis of this compound can be effectively achieved through two main strategies, each offering distinct advantages in terms of stereocontrol and reaction conditions.

Route 1: Diastereoselective Reduction of 3-(Trifluoromethyl)cyclohexanone

The reduction of the carbonyl group in 3-(trifluoromethyl)cyclohexanone offers a direct route to the desired alcohol. The stereochemical outcome of this reduction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent. Bulky hydride reagents tend to favor the formation of the cis isomer (axial alcohol) via equatorial attack, while smaller hydride reagents can lead to a mixture of isomers, often with a preference for the more thermodynamically stable trans isomer (equatorial alcohol).

Experimental Protocols

Protocol 1.1: Synthesis of cis-3-(Trifluoromethyl)cyclohexanol using L-Selectride®

This protocol utilizes a sterically hindered borohydride to achieve high diastereoselectivity for the cis isomer.

-

Reaction Setup: A flame-dried round-bottom flask is charged with 3-(trifluoromethyl)cyclohexanone (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: L-Selectride® (1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution.[5][6][7][8][9]

-

Reaction Monitoring: The reaction is stirred at -78 °C for 3-4 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol, followed by an aqueous solution of sodium hydroxide (3 M) and hydrogen peroxide (30%).

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cis-3-(trifluoromethyl)cyclohexanol.

Protocol 1.2: Synthesis of a Mixture of cis- and trans-3-(Trifluoromethyl)cyclohexanol using Sodium Borohydride

This protocol employs a less sterically demanding reducing agent, typically resulting in a mixture of diastereomers.

-

Reaction Setup: 3-(Trifluoromethyl)cyclohexanone (1.0 eq) is dissolved in methanol to a concentration of 0.5 M in a round-bottom flask.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution.[10][11][12]

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

-

Work-up and Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting mixture of cis- and trans-3-(trifluoromethyl)cyclohexanol can be separated by column chromatography.[13][14][15]

Data Presentation: Diastereoselective Reduction

| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) |

| L-Selectride® | cis | >95:5 | 85-95 |

| Sodium Borohydride (NaBH₄) | Mixture | 30:70 to 50:50 | 90-98 |

Note: The diastereomeric ratios and yields are based on reductions of similarly substituted cyclohexanones and may vary for 3-(trifluoromethyl)cyclohexanone.

Experimental Workflow: Ketone Reduction

Route 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)phenol

The catalytic hydrogenation of the aromatic ring of 3-(trifluoromethyl)phenol provides an alternative route to this compound. This method is advantageous as it starts from a readily available phenol derivative. The choice of catalyst is crucial for achieving high conversion and selectivity. Rhodium and Platinum catalysts supported on carbon are commonly employed for this transformation.[16][17][18][19]

Experimental Protocols

Protocol 2.1: Hydrogenation using Rhodium on Carbon (Rh/C)

-

Reaction Setup: A high-pressure autoclave is charged with 3-(trifluoromethyl)phenol (1.0 eq), a suitable solvent such as methanol or ethanol, and 5% Rhodium on carbon catalyst (1-5 mol %).

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (ranging from room temperature to 100 °C) for 12-24 hours.[20]

-

Reaction Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product, a mixture of cis- and trans-3-(trifluoromethyl)cyclohexanol, can be purified by column chromatography.

Protocol 2.2: Hydrogenation using Platinum on Carbon (Pt/C)

-

Reaction Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 3-(trifluoromethyl)phenol (1.0 eq), a solvent (e.g., acetic acid or ethanol), and 5% or 10% Platinum on carbon catalyst (1-5 mol %).[1][6][7]

-

Hydrogenation: The reactor is sealed, flushed with hydrogen, and pressurized (typically 3-10 atm). The mixture is shaken or stirred at a specific temperature (e.g., 25-80 °C) until the theoretical amount of hydrogen is consumed.[16][19]

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is removed in vacuo. The residue is dissolved in an organic solvent, washed with a basic aqueous solution to remove any remaining starting material, and then with brine. The organic layer is dried, filtered, and concentrated to yield the product, which can be further purified by chromatography.

Data Presentation: Catalytic Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| 5% Rh/C | Methanol | 50-80 | 20-50 | 85-95 |

| 10% Pt/C | Acetic Acid | 25-60 | 3-5 | 90-98 |

Note: The reaction conditions and yields are based on the hydrogenation of related substituted phenols and may require optimization for 3-(trifluoromethyl)phenol.

Experimental Workflow: Phenol Hydrogenation

Biological Significance and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, the trifluoromethyl group is a well-established pharmacophore in drug design.[1][2][3][4] Its incorporation into bioactive molecules can lead to improved metabolic stability, enhanced binding to target proteins, and increased bioavailability. Therefore, cis- and trans-3-(trifluoromethyl)cyclohexanol serve as valuable chiral building blocks for the synthesis of novel therapeutic agents across various disease areas. Further research into the pharmacological profile of derivatives of this compound is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-selectride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. osti.gov [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Isomers of 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3-(trifluoromethyl)cyclohexanol, a fluorinated cyclic alcohol of interest in medicinal chemistry and materials science. The presence of two stereocenters on the cyclohexane ring gives rise to two diastereomeric pairs of enantiomers: cis and trans. The stereochemistry of the hydroxyl and trifluoromethyl groups significantly influences the molecule's physical, chemical, and biological properties. This document details the synthesis, stereochemical assignment, separation, and conformational analysis of these isomers, supported by experimental protocols and data presented for clear comparison.

Stereochemical and Structural Analysis

This compound possesses two chiral centers at the C1 and C3 positions. This results in four possible stereoisomers, which can be grouped into two pairs of enantiomers. The cis-isomers have both the hydroxyl and trifluoromethyl groups on the same face of the cyclohexane ring (either both equatorial or both axial in a given chair conformation), while the trans-isomers have them on opposite faces.

The conformational behavior of these isomers is a key aspect of their structure. In the cis-isomer of a closely related compound, cis-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol, an unusual conformational preference is observed where the bulky amino group adopts an axial position.[1] This is contrary to the general principle that large substituents prefer an equatorial orientation to minimize steric strain. This preference in the aminocyclohexanol derivative is likely due to a combination of electronic and steric factors involving the trifluoromethyl group. A similar conformational analysis would be crucial for understanding the reactivity and biological interactions of this compound isomers.

Synthesis of this compound Isomers

The synthesis of cis- and trans-3-(trifluoromethyl)cyclohexanol typically proceeds via the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. The stereochemical outcome of this reduction is dependent on the choice of reducing agent and reaction conditions, which can be tailored to favor either the cis or trans diastereomer.

A general and analogous procedure for the synthesis of related trifluoromethyl-substituted cyclohexanols involves the treatment of the precursor ketone with a suitable trifluoromethylating reagent.[1] Following the formation of the trifluoromethylated ketone, reduction yields the target alcohol isomers.

Experimental Protocol: Diastereoselective Reduction of 3-(Trifluoromethyl)cyclohexanone (Analogous Procedure)

This protocol is adapted from the synthesis of related aminocyclohexanol derivatives and outlines a general approach to the reduction of a substituted cyclohexanone.[2]

-

Dissolution: Dissolve 3-(trifluoromethyl)cyclohexanone (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a controlled temperature, typically between 0 °C and -78 °C, using an ice bath or a dry ice/acetone bath. The choice of temperature can influence the diastereoselectivity of the reduction.

-

Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the stirred solution of the ketone. The choice of hydride reagent can significantly impact the facial selectivity of the hydride attack on the carbonyl group.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acidic solution (e.g., 1 M HCl) at a low temperature to neutralize the excess reducing agent.

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude mixture of cis- and trans-3-(trifluoromethyl)cyclohexanol.

Separation of cis- and trans-Isomers

The separation of the diastereomeric cis- and trans-3-(trifluoromethyl)cyclohexanol mixture is typically achieved by column chromatography on silica gel. The different spatial arrangements of the polar hydroxyl and trifluoromethyl groups lead to different affinities for the stationary phase, allowing for their separation. In the case of the analogous cis- and trans-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanols, these isomers were successfully separated by column chromatography.[1]

Experimental Protocol: Chromatographic Separation of Diastereomers

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent is critical for achieving good separation.

-

Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.

-

Fraction Analysis and Pooling: Identify the fractions containing the pure cis- and trans-isomers based on their TLC profiles. Pool the respective pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the isolated cis- and trans-3-(trifluoromethyl)cyclohexanol.

Spectroscopic Characterization

The unequivocal assignment of the cis and trans stereochemistry is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

The relative orientation of the protons on the cyclohexane ring, particularly the protons at C1 and C3, provides diagnostic information in the ¹H NMR spectrum. The coupling constants (J-values) between these protons are dependent on their dihedral angles, which differ between the cis and trans isomers.

For the analogous cis-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol, detailed NMR studies were used to assign the stereochemistry.[1] A similar approach can be applied to this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-(Trifluoromethyl)cyclohexanol (in CDCl₃)

| Isomer | Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| cis | H-1 (CH-OH) | ~3.8-4.2 (broad multiplet) | ~68-72 |

| H-3 (CH-CF₃) | ~2.2-2.6 (multiplet) | ~35-40 (quartet, JC-F ≈ 25-30 Hz) | |

| CF₃ | - | ~125-128 (quartet, JC-F ≈ 280-290 Hz) | |

| trans | H-1 (CH-OH) | ~3.5-3.9 (multiplet) | ~66-70 |

| H-3 (CH-CF₃) | ~1.8-2.2 (multiplet) | ~33-38 (quartet, JC-F ≈ 25-30 Hz) | |

| CF₃ | - | ~126-129 (quartet, JC-F ≈ 280-290 Hz) |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.

Physicochemical Properties

The different stereochemical arrangements of the functional groups in the cis and trans isomers are expected to result in differences in their physical properties, such as boiling point, melting point, and polarity.

Table 2: Predicted Physicochemical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer |

| Boiling Point | Expected to be slightly different from the trans-isomer. | Expected to be slightly different from the cis-isomer. |

| Melting Point | Expected to be different from the trans-isomer. | Expected to be different from the trans-isomer. |

| Polarity | Generally expected to be more polar due to the potential for intramolecular interactions. | Generally expected to be less polar. |

| Solubility | Expected to have different solubilities in various solvents compared to the trans-isomer. | Expected to have different solubilities in various solvents compared to the cis-isomer. |

Logical Relationships and Workflows

The synthesis and characterization of the structural isomers of this compound follow a logical progression, from the precursor ketone to the separated and identified pure isomers.

Caption: Synthetic and analytical workflow for the isomers of this compound.

This comprehensive guide provides a foundational understanding of the structural isomers of this compound. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis, purification, and characterization of these and related fluorinated compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Stereoisomers of 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cyclohexanol is a fluorinated cyclic alcohol with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The compound exists as four stereoisomers due to two chiral centers at positions 1 and 3 of the cyclohexyl ring. These stereoisomers are grouped into two pairs of enantiomers: the cis diastereomers ((1R,3R) and (1S,3S)) and the trans diastereomers ((1R,3S) and (1S,3R)). The spatial arrangement of the hydroxyl and trifluoromethyl groups defines the cis/trans relationship and is a critical determinant of the molecule's overall properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological relevance of the stereoisomers of this compound.

Stereochemistry and Conformational Analysis

The four stereoisomers of this compound arise from the two stereocenters at the C1 and C3 positions. The relationship between these isomers can be visualized as follows:

In the chair conformation of the cyclohexane ring, the substituents can occupy either axial or equatorial positions. For the cis isomer, both the hydroxyl and trifluoromethyl groups will be on the same face of the ring, leading to conformations with either both groups axial, both equatorial, or a rapid equilibrium between these states. In the trans isomer, the substituents are on opposite faces, resulting in one group being axial and the other equatorial. The conformational preference will be dictated by the steric bulk of the substituents, with the bulky trifluoromethyl group generally favoring the equatorial position to minimize 1,3-diaxial interactions.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves the stereoselective reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, yielding predominantly either the cis or trans isomer.

General Synthetic Workflow

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)cyclohexanone (Precursor)

The precursor ketone can be synthesized through various methods, including the Robinson annulation of a trifluoromethylated precursor.[2]

Protocol 2: Diastereoselective Reduction to this compound

-

To favor the cis-isomer (axial attack of hydride): The reduction of 3-(trifluoromethyl)cyclohexanone with a sterically demanding reducing agent, such as L-Selectride®, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) is expected to favor the axial approach of the hydride, leading to the formation of the cis-alcohol.[3]

-

To favor the trans-isomer (equatorial attack of hydride): The use of a less sterically hindered reducing agent, such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol, generally favors the equatorial attack of the hydride, resulting in the formation of the more stable trans-alcohol.[4]

Materials:

-

3-(Trifluoromethyl)cyclohexanone

-

L-Selectride® (1.0 M solution in THF) or Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF) or Methanol

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (General):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-(trifluoromethyl)cyclohexanone in the appropriate anhydrous solvent.

-

Cool the solution to the desired temperature (-78 °C for L-Selectride® or 0 °C for NaBH₄).

-

Slowly add the reducing agent to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of cis and trans isomers, with the ratio depending on the reducing agent used.

Separation of Stereoisomers

The separation of the diastereomeric cis and trans isomers of this compound can be achieved using standard chromatographic techniques such as flash column chromatography on silica gel.[5] The separation of the individual enantiomers of the cis and trans pairs requires chiral chromatography.

Experimental Protocol: Chromatographic Separation

Protocol 3: Separation of cis and trans Diastereomers

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

-

Procedure: The crude mixture of isomers is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to isolate the separated cis and trans isomers.

Protocol 4: Separation of Enantiomers

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for enantiomeric separation.[6]

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of enantiomers of cyclic alcohols.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Procedure: The purified cis or trans diastereomer is dissolved in the mobile phase and injected onto the chiral column. The elution is monitored by a UV detector, and the separated enantiomers are collected.

Characterization of Stereoisomers

The unambiguous identification of the cis and trans stereoisomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on C1 and C3, as well as the chemical shifts of the carbons and protons, are diagnostic for the relative stereochemistry.

Quantitative Data

| Property | cis-3-(Trifluoromethyl)cyclohexanol (Predicted) | trans-3-(Trifluoromethyl)cyclohexanol (Predicted) | Reference |

| ¹H NMR | [7][8] | ||

| δ H1 (ppm) | Broad multiplet, smaller W₁/₂ | Broad multiplet, larger W₁/₂ | |

| δ H3 (ppm) | Multiplet | Multiplet | |

| ¹³C NMR | [7][8] | ||

| δ C1 (ppm) | ~68-72 | ~65-69 | |

| δ C3 (ppm) | ~35-40 (q) | ~33-38 (q) | |

| δ CF₃ (ppm) | ~125-128 (q) | ~125-128 (q) | |

| ¹⁹F NMR | [7][9] | ||

| δ (ppm) | Triplet or doublet of triplets | Triplet or doublet of triplets |

Note: The predicted chemical shifts are based on analogous substituted cyclohexanols and the known effects of the trifluoromethyl group. The multiplicity "q" indicates a quartet due to coupling with the fluorine atoms of the CF₃ group.

Biological Activity

The stereochemistry of a molecule is a critical factor in its interaction with biological systems, as enzymes and receptors are chiral environments.[10] It is well-established that different stereoisomers of a drug can exhibit significantly different pharmacological activities, with one isomer being therapeutic while another may be inactive or even toxic.[11]

While specific biological activity data for the individual stereoisomers of this compound has not been reported, the presence of the trifluoromethyl group suggests potential applications in drug discovery. The CF₃ group can enhance metabolic stability and binding affinity.[1] It is plausible that the cis and trans isomers, as well as their respective enantiomers, will exhibit different biological profiles. For instance, in other chiral compounds, distinct anti-fungal and anti-angiogenic activities have been observed for different stereoisomers.[10] Therefore, the synthesis and biological evaluation of each individual stereoisomer of this compound is a crucial step in exploring its therapeutic potential.

Conclusion

The stereoisomers of this compound represent a set of compounds with significant potential in medicinal chemistry. The ability to selectively synthesize and separate the cis and trans diastereomers, as well as their individual enantiomers, is essential for a thorough investigation of their structure-activity relationships. This technical guide provides a framework for the synthesis, separation, and characterization of these important molecules, paving the way for future studies into their biological activities and potential applications in drug development. The detailed protocols and structured data presentation aim to support researchers in advancing the understanding and utilization of these fluorinated chiral building blocks.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Conformational Analysis of 3-(Trifluoromethyl)cyclohexanol: An In-depth Technical Guide

Introduction

The introduction of the trifluoromethyl (CF₃) group into cyclic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and steric demands significantly influence molecular conformation, which in turn dictates biological activity and material properties. This technical guide provides a comprehensive analysis of the conformational landscape of 3-(Trifluoromethyl)cyclohexanol, a molecule for which direct, in-depth experimental studies are not extensively available in peer-reviewed literature. Consequently, this guide will establish a robust conformational model by applying fundamental principles of stereochemistry, leveraging experimentally determined conformational free energy values (A-values) of the constituent functional groups, and drawing analogies from closely related systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical behavior of this and similar fluorinated cycloalkanes.

Core Concepts in Conformational Analysis of Substituted Cyclohexanes

The conformational preferences of substituted cyclohexanes are primarily dictated by the drive to minimize steric strain. The chair conformation is the most stable arrangement of the cyclohexane ring, virtually eliminating angle and torsional strain. In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair forms, known as a ring flip, results in the exchange of axial and equatorial positions.

The steric preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a greater preference for the equatorial position due to more severe steric interactions in the axial position, primarily 1,3-diaxial interactions with other axial hydrogens.

Quantitative Conformational Data

The conformational analysis of this compound isomers relies on the A-values of the trifluoromethyl and hydroxyl groups. These experimentally determined values are crucial for predicting the equilibrium distribution of conformers for both the cis and trans isomers.

| Substituent | A-value (kcal/mol) | Reference |

| Trifluoromethyl (-CF₃) | ~2.4 | [1] |

| Hydroxyl (-OH) | 0.6 - 1.0 | [1] |

Note: The A-value for the hydroxyl group can be solvent-dependent.

Conformational Analysis of trans-3-(Trifluoromethyl)cyclohexanol

For the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This leads to two possible chair conformations: one with both substituents in equatorial positions and the other with both in axial positions.

The equilibrium between these two conformers can be analyzed by summing the A-values for the substituents in the axial positions.

-

Conformer A (diequatorial): Both the -OH and -CF₃ groups are in the more sterically favorable equatorial positions. The steric strain is minimal.

-

Conformer B (diaxial): Both groups are in the axial positions, leading to significant 1,3-diaxial interactions. The total steric strain is the sum of the A-values of the -OH and -CF₃ groups.

The energy difference (ΔG°) between the two conformers is approximately 3.0-3.4 kcal/mol, overwhelmingly favoring the diequatorial conformation (Conformer A).

Caption: Conformational equilibrium of trans-3-(Trifluoromethyl)cyclohexanol.

Conformational Analysis of cis-3-(Trifluoromethyl)cyclohexanol

In the cis isomer, the substituents are on the same face of the ring. This results in chair conformations where one substituent is axial and the other is equatorial.

-

Conformer C (axial -OH, equatorial -CF₃): The larger trifluoromethyl group is in the preferred equatorial position, while the hydroxyl group is axial. The primary steric strain comes from the axial -OH group.

-

Conformer D (equatorial -OH, axial -CF₃): The smaller hydroxyl group is equatorial, and the bulky trifluoromethyl group is axial, leading to significant steric strain.

Based solely on A-values, Conformer C would be favored due to the high energetic penalty of an axial -CF₃ group. The energy difference would be approximately 1.4-1.8 kcal/mol.

However, in Conformer C, the axial hydroxyl group and the equatorial trifluoromethyl group are in a 1,3-cis relationship, which may allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom of the trifluoromethyl group. This interaction, if present, would further stabilize Conformer C. The potential for such hydrogen bonding has been noted in similar systems like cis-3-fluorocyclohexanol.

Caption: Conformational equilibrium of cis-3-(Trifluoromethyl)cyclohexanol.

Proposed Experimental Protocols

To validate the conformational models presented, the following experimental approaches would be most informative.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the populations of the different conformers and the energy barrier to ring inversion.

-

Methodology:

-

Dissolve the purified cis or trans isomer of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, toluene-d₈).

-

Acquire ¹H and ¹⁹F NMR spectra at a range of temperatures, starting from room temperature and decreasing until the signals for the individual conformers are resolved (below the coalescence temperature).

-

At low temperatures, integrate the signals corresponding to each conformer to determine their relative populations.

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring flip from the coalescence temperature and the separation of the signals.

-

The relative populations at a given temperature can be used to calculate the free energy difference (ΔG°) between the conformers.

-

Caption: Workflow for low-temperature NMR conformational analysis.

Computational Chemistry

-

Objective: To calculate the relative energies of the conformers and the transition state for ring inversion, and to investigate the possibility of intramolecular hydrogen bonding.

-

Methodology:

-

Construct the initial 3D structures of the chair conformers of cis- and trans-3-(Trifluoromethyl)cyclohexanol.

-

Perform geometry optimizations and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.

-

Calculate the relative electronic energies and thermal corrections to the Gibbs free energy for each conformer.

-

To investigate intramolecular hydrogen bonding in the cis isomer, perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis to identify bond critical points.

-

Locate the transition state for the chair-chair interconversion to determine the energy barrier.

-

Conclusion

While direct experimental data for this compound is not prominent in the scientific literature, a robust conformational analysis can be constructed based on established principles. For trans-3-(Trifluoromethyl)cyclohexanol, the diequatorial conformer is overwhelmingly favored. For the cis isomer, the conformation with an equatorial trifluoromethyl group and an axial hydroxyl group is predicted to be the most stable, potentially further stabilized by an intramolecular hydrogen bond. The experimental and computational protocols outlined in this guide provide a clear pathway for future studies to confirm these predictions and provide precise quantitative data on the conformational landscape of this important fluorinated cycloalkanol. Such studies are essential for a deeper understanding of the structure-activity relationships in related pharmaceutical and materials science applications.

References

An In-depth Technical Guide on the Physical Properties of 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(Trifluoromethyl)cyclohexanol, a fluorinated organic compound of interest in chemical research and development. The information presented herein is intended to support laboratory work, safety assessments, and the design of synthetic routes.

Core Physical Properties

This compound (CAS No. 454-63-7) is a derivative of cyclohexanol containing a trifluoromethyl group at the 3-position. This substitution significantly influences its physical and chemical characteristics compared to its non-fluorinated analog. The available data pertains to a mixture of its cis and trans isomers.

Summary of Physical Data

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁F₃O | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Boiling Point | 182 - 183 °C | [2] |

| 160.4 °C at 760 mmHg | [3] | |

| Density | 1.231 g/cm³ | [3] |

| Flash Point | 69.2 °C | [3] |

| Physical State | Liquid / Low melting solid | [1][2] |

Note: Discrepancies in reported boiling points may be attributed to different experimental conditions or isomeric ratios.

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not extensively detailed in publicly available literature, standardized methods for analogous compounds are well-established. The following sections outline general methodologies applicable to this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Workflow: Boiling Point Determination via Distillation

References

An In-depth Technical Guide to the Stability and Reactivity of 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 3-(trifluoromethyl)cyclohexanol, a fluorinated cyclic alcohol of increasing interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties and reactivity compared to its non-fluorinated analog, cyclohexanol. This document details the known stability characteristics, synthesis, and key reactions of this compound, supported by experimental protocols derived from analogous compounds where specific data is unavailable. The guide is intended to serve as a valuable resource for researchers and professionals working with this and related fluorinated molecules.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The strong electron-withdrawing nature of the trifluoromethyl group impacts its boiling point, density, and acidity relative to cyclohexanol.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Cyclohexanol |

| Molecular Formula | C₇H₁₁F₃O | C₆H₁₂O |

| Molecular Weight | 168.16 g/mol | 100.16 g/mol |

| Boiling Point | 182-183 °C[1] | 161.8 °C |

| Density | 1.261 g/mL[1] | 0.962 g/mL |

| Appearance | Colorless liquid | Colorless, viscous liquid |

Stability

This compound is a stable compound under standard laboratory conditions. However, its stability is influenced by temperature and the presence of strong oxidizing agents.

-

Chemical Stability: The compound is incompatible with strong oxidizing agents. Reactions with such agents can lead to the oxidation of the secondary alcohol to a ketone. It is stable in the presence of weak acids and bases at moderate temperatures.

Reactivity and Key Synthetic Transformations

The reactivity of this compound is centered around the hydroxyl group and the adjacent C-H bond. The electron-withdrawing trifluoromethyl group can influence the rates and outcomes of these reactions.

Synthesis

The most common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclohexanone.

-

Dissolve 3-(trifluoromethyl)cyclohexanone (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation or column chromatography.

Note: Yields for the reduction of similar ketones are typically high, often exceeding 80-90%.[2][3][4][5]

References

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol: Synthesis, Physicochemical Properties, and Potential Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific biological activity data for 3-(Trifluoromethyl)cyclohexanol has not been extensively reported. This guide, therefore, focuses on the synthesis, physicochemical characteristics, and the potential for biological activity as inferred from the well-documented effects of the trifluoromethyl group in medicinal chemistry.

Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone strategy in modern drug design.[1][2][3] The unique properties of the CF₃ group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] These enhancements are attributed to several factors:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism.[1][2] This can increase a drug's half-life, leading to improved patient compliance through less frequent dosing.[1]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron density of a molecule, potentially leading to stronger interactions with biological targets.[1][2]

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties.[2]

Given these well-established benefits, this compound represents a molecule of interest for which the biological activities are yet to be fully explored. Its aliphatic cyclic structure combined with the influential trifluoromethyl group suggests potential applications in various therapeutic areas.

Physicochemical Properties of Trifluoromethylated Compounds

While specific data for this compound is not available, the general impact of the trifluoromethyl group on molecular properties is well-documented.

| Property | General Effect of Trifluoromethyl Group | Reference |

| Lipophilicity (Hansch π value) | Increases lipophilicity (π ≈ +0.88) | [2] |

| Metabolic Stability | High resistance to oxidative metabolism | [1][2] |

| Electronegativity | Strongly electron-withdrawing | [2] |

| Bond Dissociation Energy (C-F) | High (approx. 485.3 kJ/mol) | [2] |

| Bioisosteric Replacement | Can replace methyl, chloro, and other groups | [2] |

Synthesis of Trifluoromethylated Cyclohexanols

The synthesis of trifluoromethylated alcohols often involves the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. A common and effective method utilizes the Ruppert-Prakash reagent (TMSCF₃).

General Experimental Protocol for Trifluoromethylation of Cyclohexanone

This protocol is a generalized procedure based on the synthesis of 1-(trifluoromethyl)cyclohexanol and can be adapted for the synthesis of the 3-substituted isomer.

Materials:

-

Cyclohexanone derivative

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF) or other suitable fluoride source

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A dry reaction flask is charged with the cyclohexanone derivative and anhydrous THF under an inert nitrogen atmosphere.

-

The solution is cooled to 0°C in an ice-water bath.

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) is added to the stirred solution.

-

A catalytic amount of tetrabutylammonium fluoride (TBAF) is added to initiate the reaction.

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is quenched by the addition of aqueous hydrochloric acid to hydrolyze the intermediate silyl ether.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield the desired this compound.

Potential Signaling Pathways and Biological Targets

While no specific signaling pathways have been identified for this compound, the presence of the trifluoromethyl group suggests that it could be a candidate for modulating the activity of various enzymes and receptors. For instance, trifluoromethylated compounds have been shown to act as inhibitors of enzymes such as cyclooxygenases (COX) and topoisomerases.[4] Further screening and target identification studies are necessary to elucidate the specific biological role of this compound.

Visualizations

Synthetic Workflow for Trifluoromethylated Cyclohexanols

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a molecule with significant, yet unexplored, potential in the field of drug discovery. The well-established benefits of the trifluoromethyl group in enhancing the properties of bioactive molecules suggest that this compound warrants further investigation. Future research should focus on the systematic evaluation of its biological activity through in vitro screening against a diverse panel of targets, followed by in vivo studies to determine its pharmacokinetic and pharmacodynamic profiles. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial steps in unlocking its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)cyclohexanol is a fluorinated cycloaliphatic alcohol of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can impart unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive review of the synthesis, stereoisomerism, and potential applications of this compound. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁F₃O | [3] |

| Molecular Weight | 168.16 g/mol | [3] |

| Appearance | Low melting solid or liquid | [4] |

| Boiling Point | 182-183 °C | [4] |

| CAS Number | 454-63-7 (mixture of isomers) | [3] |

Note: Spectroscopic data for the individual cis and trans isomers are not extensively reported in publicly available literature. The data presented here are predicted based on the analysis of related compounds.

Predicted Spectroscopic Data:

-

¹H NMR: The proton spectra are expected to show complex multiplets for the cyclohexyl protons. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be a key diagnostic signal to differentiate between the cis and trans isomers due to different magnetic environments.

-

¹³C NMR: The carbon spectra would show seven distinct signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the ring carbons will differ between the cis and trans isomers.

-

¹⁹F NMR: A singlet is expected for the CF₃ group, as it is not coupled to any other fluorine atoms. The chemical shift would be in the typical range for a trifluoromethyl group attached to a saturated carbon.[5][6]

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch around 3300 cm⁻¹, C-H stretches around 2850-2950 cm⁻¹, and strong C-F stretches in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and the trifluoromethyl group.

Synthesis of this compound

The primary route to this compound involves the reduction of 3-(trifluoromethyl)cyclohexanone. The ketone precursor can be synthesized through various methods, including the Michael addition of a trifluoromethyl equivalent to a cyclohexenone derivative.

Synthesis of 3-(Trifluoromethyl)cyclohexanone (Precursor)

A common strategy for the synthesis of β-trifluoromethyl ketones is the conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cyclohexanone

This protocol is adapted from general methods for the synthesis of β-trifluoromethyl ketones.

-

Reaction Setup: To a solution of cyclohex-2-en-1-one (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a trifluoromethylating agent such as (trifluoromethyl)trimethylsilane (TMSCF₃) (1.2 equivalents).

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)cyclohexanone.

Diastereoselective Reduction to this compound

The reduction of 3-(trifluoromethyl)cyclohexanone will yield a mixture of cis and trans diastereomers of this compound. The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

-